N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline
Description
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is a triazole-containing compound characterized by a 1,2,4-triazole core substituted with a 1-aminoethyl group at the 5-position and an ethyl linker connecting the triazole ring to a 3-methoxyaniline moiety. This structure combines a heterocyclic triazole system with aromatic and amine functionalities, which are often associated with biological activity, particularly in antimicrobial or enzyme-targeting applications . The presence of the methoxy group on the aniline ring may enhance solubility and influence binding interactions with biological targets, while the aminoethyl substituent could facilitate hydrogen bonding or ionic interactions in protein active sites .
Properties
Molecular Formula |
C13H19N5O |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C13H19N5O/c1-9(14)13-16-12(17-18-13)6-7-15-10-4-3-5-11(8-10)19-2/h3-5,8-9,15H,6-7,14H2,1-2H3,(H,16,17,18) |
InChI Key |
AKVVBPLFQBNCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=N1)CCNC2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while nitration of the methoxyaniline moiety can produce nitro derivatives .
Scientific Research Applications
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aminoethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The methoxyaniline moiety can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their pharmacological and agrochemical properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and applications.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings:
Substituent Effects on Bioactivity: The target compound’s aminoethyl group distinguishes it from analogs with trifluoromethyl or nitro substituents (e.g., ). This group may improve interactions with polar residues in enzyme active sites, as suggested by docking studies on triazole-protein binding . Halogenated derivatives () exhibit strong insecticidal activity due to enhanced binding to ion channels but carry higher environmental toxicity risks.
Solubility and Pharmacokinetics: The 3-methoxyaniline moiety in the target compound and ’s analog likely improves aqueous solubility compared to highly halogenated or trifluoromethylated derivatives . Nitro and cyano groups () increase lipophilicity, which may enhance membrane penetration but reduce bioavailability.
Structural Similarity and Divergence: The compound in shares the 3-methoxyaniline group but replaces the aminoethyl with a 4-methoxyphenyl-aminomethyl group, altering steric and electronic profiles . Hybrid structures (e.g., indole-triazole in ) demonstrate the versatility of triazole cores in diverse applications, from agrochemicals to CNS-targeting drugs .
Biological Activity
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, aminoguanidine derivatives containing 1,2,4-triazole moieties have shown potent antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Minimum Inhibitory Concentrations (MICs) for these compounds have been reported as low as 2–8 µg/mL against various bacterial strains. Notably, the compound exhibited a remarkable ability to disrupt bacterial membranes, leading to cell lysis and death .
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 2–8 | Membrane permeabilization |
| Escherichia coli | 2–4 | Disruption of cell membrane integrity |
| Candida albicans | 4–8 | Induction of irregular cell morphology |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. For example, studies indicate that certain triazole derivatives can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Cytotoxicity Studies
In cytotoxicity assays using HeLa cells (human cervical cancer line), some derivatives demonstrated weak toxicity with IC50 values exceeding 100 µM. This suggests a favorable therapeutic index for these compounds .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The compound enhances membrane permeability in bacteria, leading to leakage of cellular contents and cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to reduced viability and proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives:
- Study on Antibacterial Activity : A recent study synthesized a series of aminoguanidine derivatives and tested their antibacterial efficacy. The results indicated that compounds with the 1H-1,2,4-triazole structure significantly inhibited drug-resistant strains .
- Anticancer Potential Assessment : Another research effort focused on evaluating the anticancer properties of triazole-based compounds against various cancer cell lines. The findings revealed that these compounds could effectively reduce tumor cell viability with minimal effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
